molecular formula C7H12O B2953415 1-Methylcyclopentanecarbaldehyde CAS No. 6140-63-2

1-Methylcyclopentanecarbaldehyde

Cat. No. B2953415
CAS RN: 6140-63-2
M. Wt: 112.172
InChI Key: ZUGYJALETFVYJV-UHFFFAOYSA-N
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Description

1-Methylcyclopentanecarbaldehyde is a chemical compound with the molecular formula C7H12O . It has an average mass of 112.170 Da and a monoisotopic mass of 112.088814 Da .


Molecular Structure Analysis

The molecular structure of 1-Methylcyclopentanecarbaldehyde consists of a cyclopentane ring with a methyl group and a formyl group attached . The SMILES notation for this compound is O=CC1©CCCC1 .


Chemical Reactions Analysis

1-Methylcyclopentanecarbaldehyde can participate in various chemical reactions. For instance, it can undergo a crossed aldol reaction with propiophenone in the presence of sodium hydroxide .


Physical And Chemical Properties Analysis

1-Methylcyclopentanecarbaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 141.0±9.0 °C at 760 mmHg, and a vapor pressure of 6.0±0.3 mmHg at 25°C . It also has a flash point of 39.5±11.2 °C .

Scientific Research Applications

Stable Carbonium Ions

  • Research Application : Study of carbonium ions, specifically the 1-methylcyclopentyl cation, which is formed from 1-methylcyclopentanol in specific reactions.
  • Details : Investigation into the structure of the 1-methylcyclopentyl cation based on its nuclear magnetic resonance (NMR) spectrum, providing insights into hydrocarbon isomerization mechanisms.
  • Reference : Olah et al., 1967, Journal of the American Chemical Society.

Ethylene Inhibition in Plants

  • Research Application : Utilization of 1-methylcyclopropene (1-MCP), a derivative of 1-Methylcyclopentanecarbaldehyde, to inhibit ethylene effects in fruits, vegetables, and floriculture crops.
  • Details : Effective concentrations range for 1-MCP are low, interacting with temperature, and it has a broad impact on respiration, ethylene production, color changes, and softening in a variety of plant species.
  • References :

Structural Chemistry

  • Research Application : Structural analysis and reactions of derivatives of 1-Methylcyclopentanecarbaldehyde in organic chemistry.
  • Details : Investigation into the structure and reactions of β-keto aldehyde derivatives, providing insights into organic synthesis methods.
  • Reference : Clark et al., 1988, Australian Journal of Chemistry.

Miscellaneous Applications

Ethylene Biosynthetic and Signal Transduction Pathways

  • Research Application : Investigating the effects of 1-MCP on ethylene biosynthetic and signal transduction pathways in apple and peach fruit.
  • Details : Assessment of gene expression patterns and physiological responses to 1-MCP, illustrating the varying impact of this compound on different fruit species.
  • Reference : Cin et al., 2006, Postharvest Biology and Technology.

properties

IUPAC Name

1-methylcyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-7(6-8)4-2-3-5-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGYJALETFVYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcyclopentanecarbaldehyde

CAS RN

6140-63-2
Record name 1-methylcyclopentane-1-carbaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Pyridinium chlorochromate was prepared by following the procedure of E. J. Corey and J. W. Suggs, Tetrahedron Letters, 31, 2647 (1975). A solution of 11.8 g of 1-methylcyclopentanemethanol in 32 ml of anhydrous methylene chloride was added to a stirred suspension of 39.2 pyridinium chlorochromate in 312 ml of methylene chloride under argon. The resultant dark mixture was stirred for 1.5 hours at ambient temperature. A portion of ether was added to the resultant mixture and then the supernatant was decanted. The remaining dark residue was rinsed several times with ether. The combined ether solutions were filtered through a short pad of Florisil. The resultant solution was concentrated by distillation of ether and then the residue was distilled at 110 mm Hg to yield 6.41 g of 1-methylcyclopentanecarboxaldehyde as a colorless oil: bp 98°-100°; nmr (CDCl3)δ1.12 (3H, s), 1.0-2.2 (8H, m) and 9.50 ppm (1H, s).
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Citations

For This Compound
2
Citations
K Herbal - 2005 - search.proquest.com
This thesis concentrates on the study of the SnI like ring opening of epoxides, and in particular, it focuses on the formation of ally lie alcohols and a,/-unsaturated ketones from epoxides. …
Number of citations: 4 search.proquest.com
T Barton, D Siegel - Synthesis, 2012 - thieme-connect.com
An acrylate lynchpin approach toward the synthesis of stolonidiol has been investigated. To access the key macrocyclization precursor we adapted the silylcupration reaction of alkynes, …
Number of citations: 3 www.thieme-connect.com

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